molecular formula C18H22N2O4 B1205772 4'-Dimethylamino-3,4,5-trimethoxybenzanilide CAS No. 60634-68-6

4'-Dimethylamino-3,4,5-trimethoxybenzanilide

Cat. No.: B1205772
CAS No.: 60634-68-6
M. Wt: 330.4 g/mol
InChI Key: AVFGUWZHRCOPMQ-UHFFFAOYSA-N
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Description

4'-Dimethylamino-3,4,5-trimethoxybenzanilide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Dimethylamino-3,4,5-trimethoxybenzanilide typically involves the reaction of 4-(dimethylamino)aniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4'-Dimethylamino-3,4,5-trimethoxybenzanilide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

4'-Dimethylamino-3,4,5-trimethoxybenzanilide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4'-Dimethylamino-3,4,5-trimethoxybenzanilide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the trimethoxybenzamide moiety can enhance its binding affinity and specificity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzene
  • N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzoic acid
  • N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzylamine

Uniqueness

4'-Dimethylamino-3,4,5-trimethoxybenzanilide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-20(2)14-8-6-13(7-9-14)19-18(21)12-10-15(22-3)17(24-5)16(11-12)23-4/h6-11H,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFGUWZHRCOPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209443
Record name Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60634-68-6
Record name 4'-Dimethylamino-3,4,5-trimethoxy benzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060634686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methonalide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-DIMETHYLAMINO-3,4,5-TRIMETHOXY BENZANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQW86KK01O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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